Product packaging for Hexamethyl tungsten(Cat. No.:CAS No. 36133-73-0)

Hexamethyl tungsten

Cat. No.: B1219911
CAS No.: 36133-73-0
M. Wt: 274 g/mol
InChI Key: SNXBWRKAOJSNLL-UHFFFAOYSA-N
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Description

Hexamethyl tungsten, with the chemical formula W(CH3)6 and CAS number 36133-73-0, is a significant volatile organotungsten compound that appears as a red, crystalline solid . It is an air-sensitive compound that sublimes at -30 °C and is highly soluble in petroleum, aromatic hydrocarbons, ethers, carbon disulfide, and carbon tetrachloride . This compound is classified as a transition metal alkyl complex and is notable for its distinct molecular geometry. Unlike the vast majority of six-coordinate organometallic compounds, which adopt an octahedral structure, hexamethyltungsten features a distorted trigonal prismatic geometry . This unusual structure is attributed to a second-order Jahn-Teller distortion, a subject of considerable interest in fundamental inorganic chemistry research . Its primary research value lies in its role as a precursor in chemical synthesis and materials science. It has been investigated for use in the chemical vapor deposition (CVD) of tungsten thin films for semiconductor device manufacturing, though alternative precursors are more commonly used in industrial applications . Its reactivity facilitates the synthesis of other organometallic complexes; for example, it reacts with trimethylphosphine under UV light to form carbyne complexes and with fluorine to produce hexakis(trifluoromethyl)tungsten . Researchers should note that hexamethyltungsten requires careful handling. It decomposes at room temperature and is highly reactive, with serious explosions reported during handling, even in the absence of air . It is destroyed upon exposure to oxygen and acids . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18W-6 B1219911 Hexamethyl tungsten CAS No. 36133-73-0

Properties

CAS No.

36133-73-0

Molecular Formula

C6H18W-6

Molecular Weight

274 g/mol

IUPAC Name

carbanide;tungsten

InChI

InChI=1S/6CH3.W/h6*1H3;/q6*-1;

InChI Key

SNXBWRKAOJSNLL-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W]

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Hexamethyltungsten

Initial Synthetic Pathways and Challenges

The first successful isolation of hexamethyltungsten was a significant achievement in organometallic chemistry, driven by the desire to create thermally stable octahedral methyl transition metal compounds. wikipedia.org

Reaction of Tungsten Hexachloride with Methyl Lithium

The pioneering synthesis of hexamethyltungsten was reported by Wilkinson and Shortland in 1973. wikipedia.orgchemeurope.com The method involves the reaction of tungsten hexachloride (WCl₆) with methyllithium (B1224462) (MeLi) in a diethyl ether solvent. wikipedia.orgrsc.org This reaction represented a breakthrough, but it was often plagued by poor and inconsistent yields. chemeurope.comimperial.ac.uk The fundamental reaction is:

WCl₆ + 6LiMe → W(CH₃)₆ + 6LiCl

This initial method was sensitive and difficult to reproduce consistently. imperial.ac.uk The use of diethyl ether as the reaction medium was found to be crucial; attempts using other solvents like tetrahydrofuran (B95107) (THF) or light petroleum did not yield any isolatable hexamethyltungsten. mocvd-precursor-encyclopedia.de

Optimization of Reaction Conditions and Yields

Subsequent research focused on optimizing the original method to improve reliability and yield. The stoichiometry of the reactants proved to be a critical factor. mocvd-precursor-encyclopedia.de The best yields, approaching 50% based on the amount of tungsten used, were achieved when the molar ratio of tungsten hexachloride to methyllithium was precisely controlled at 1:3. rsc.orgmocvd-precursor-encyclopedia.de

Deviations from this ratio led to undesirable outcomes. Using only two equivalents of methyllithium resulted in the formation of unstable, chlorine-containing products. mocvd-precursor-encyclopedia.de Conversely, if more than four equivalents were used, no hexamethyltungsten could be isolated from the reaction mixture. mocvd-precursor-encyclopedia.de

Temperature control was also identified as essential for a successful synthesis. The reaction proceeds very slowly at temperatures below 0°C, while temperatures exceeding 30°C risk the thermal decomposition of the product. mocvd-precursor-encyclopedia.de

Table 1: Optimized Conditions for Hexamethyltungsten Synthesis via the Methyllithium Route

ParameterOptimal ConditionRationale
Reactant Ratio 1:3 (WCl₆:LiMe)Maximizes yield; avoids unstable byproducts or product loss. mocvd-precursor-encyclopedia.de
Solvent Diethyl etherEssential for the reaction to proceed and yield an isolatable product. mocvd-precursor-encyclopedia.de
Temperature 0°C to 30°CBalances reaction rate with the thermal stability of the product. mocvd-precursor-encyclopedia.de

Improved Synthetic Routes

The challenges associated with the methyllithium method spurred the development of more efficient and reliable synthetic pathways.

Utilization of Trimethylaluminum (B3029685)

In 1976, Wilkinson and Galyer introduced a significantly improved synthesis that utilized trimethylaluminum (Al(CH₃)₃) as the alkylating agent instead of methyllithium. wikipedia.orgchemeurope.com This method proved to be more robust and provided higher yields, allowing for the production of multigram quantities of pure hexamethyltungsten. imperial.ac.ukrsc.org The reaction proceeds as follows:

WCl₆ + 6Al(CH₃)₃ → W(CH₃)₆ + 6Al(CH₃)₂Cl

This route replaced the earlier, often unsatisfactory, methyllithium pathway. imperial.ac.uk An alternative alkylating agent that can be used is dimethylzinc (B1204448), following a similar principle. wikipedia.orgmocvd-precursor-encyclopedia.de

Role of Amine Additives in Improved Synthesis

A key refinement in the trimethylaluminum synthesis was the use of an amine, such as trimethylamine (B31210) (NMe₃), as an additive. mocvd-precursor-encyclopedia.dersc.org The primary role of the amine is to facilitate the removal of the aluminum-containing byproduct, chlorodimethylaluminum (Al(CH₃)₂Cl). rsc.org The amine reacts with the chlorodimethylaluminum to form a complex (Me₂AlCl·NMe₃), which can be easily separated from the desired hexamethyltungsten product. imperial.ac.uk

Table 2: Comparison of Synthetic Routes for Hexamethyltungsten

Synthetic RouteAlkylating AgentKey FeaturesReported Yield
Initial Method Methyllithium (LiMe)Highly sensitive to stoichiometry and temperature; often low/inconsistent yields. chemeurope.commocvd-precursor-encyclopedia.deUp to ~50% (under optimal conditions). mocvd-precursor-encyclopedia.de
Improved Method Trimethylaluminum (Al(CH₃)₃)More reliable, suitable for larger scale synthesis. wikipedia.orgimperial.ac.ukEnables multigram quantity synthesis. rsc.org

Derivatization from Hexamethyltungsten as a Precursor

Hexamethyltungsten serves as a valuable starting material for the synthesis of other organotungsten compounds. Its reactivity allows for the introduction of different ligands and the formation of new tungsten complexes.

For example, the reaction of hexamethyltungsten with an excess of methyllithium in diethyl ether leads to the formation of the thermally stable octamethyltungstate(VI) anion, [WMe₈]²⁻. imperial.ac.ukrsc.org This anion can be isolated as its lithium salt. rsc.org

Another example of derivatization is the reaction of hexamethyltungsten with nitric oxide. This reaction yields tetramethylbis(N-methyl-N-nitrosohydroxylaminato)tungsten(VI), a complex that exhibits stereochemical non-rigidity at room temperature. rsc.org

Formation of Anionic Tungsten Alkyl Complexes (e.g., [WMe₈]²⁻)

The chemistry of hexamethyltungsten (WMe₆) extends to the formation of anionic alkyl complexes, most notably the octamethyltungstate(VI) anion, [WMe₈]²⁻. rsc.orgwikipedia.org This species arises from the reaction of hexamethyltungsten with an excess of methyl-lithium (MeLi) in diethyl ether. rsc.org The formation of this dianion demonstrates the capacity of the tungsten center to expand its coordination sphere beyond the six methyl groups of the neutral parent compound.

The interaction of WMe₆ with MeLi leads to the addition of two further methyl ligands, resulting in a highly methylated tungsten center. rsc.orgwikipedia.org The resulting complex, [WMe₈]²⁻, has been successfully isolated and characterized. Researchers have obtained the complex as a thermally stable dioxan solvate with the formula Li₂[WMe₈]·(C₄H₈O₂)₂. rsc.org This isolation as a stable salt was crucial for its characterization and confirmed the existence of such peralkylated anionic tungsten species.

Synthesis of Cationic Tungsten Methyl Complexes (e.g., [WMe₅]⁺)

The generation of cationic tungsten methyl complexes from hexamethyltungsten typically involves a demethylation process using a strong Lewis acid. A key example is the synthesis of the cationic tungsten-penta-methyl complex, [WMe₅]⁺. ifpenergiesnouvelles.frresearchgate.net This species can be generated quantitatively by reacting hexamethyltungsten with the bulky and non-coordinating Lewis acid, tris(pentafluorophenyl)boron, B(C₆F₅)₃. ifpenergiesnouvelles.fr

The reaction is conducted at a very low temperature, typically -20 °C, in a solvent such as dichloromethane (B109758). ifpenergiesnouvelles.fr The simple mixing of the reagents leads to the abstraction of a methyl group from the tungsten center by the borane, forming the ion pair [WMe₅]⁺[MeB(C₆F₅)₃]⁻. ifpenergiesnouvelles.frresearchgate.net The formation of the ionic complex is indicated by an intensification of the solution's reddish color. ifpenergiesnouvelles.fr

The resulting cationic complex is highly unstable and decomposes upon warming. ifpenergiesnouvelles.fr However, it has a fair degree of stability below -40 °C in the absence of light. ifpenergiesnouvelles.fr Characterization of the [WMe₅]⁺ cation is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy at low temperatures. ifpenergiesnouvelles.frresearchgate.net The reaction can be monitored by ¹H NMR, where the peak corresponding to WMe₆ disappears and new peaks corresponding to the cationic complex and the [MeB(C₆F₅)₃]⁻ anion appear. ifpenergiesnouvelles.fr Isotopic labeling studies using ¹³C labeled W(¹³CH₃)₆ have confirmed that the methyl group in the resulting [MeB(C₆F₅)₃]⁻ anion originates from the hexamethyltungsten. ifpenergiesnouvelles.fr

Table 1: Spectroscopic Data for the Synthesis of [WMe₅]⁺[MeB(C₆F₅)₃]⁻

Species ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
WMe₆ 1.75 Not specified
[WMe₅]⁺ 2.68 83.0, 46.0
[MeB(C₆F₅)₃]⁻ 0.48 Not specified

Data sourced from studies conducted in CD₂Cl₂ at low temperatures. ifpenergiesnouvelles.fr

This method provides a direct route to homoleptic cationic tungsten-alkyl complexes, which are of interest for their potential catalytic activity. ifpenergiesnouvelles.fr Unlike the relatively inert WMe₆, the cationic complex [WMe₅]⁺ shows a lower energy barrier to forming tungsten carbene intermediates, which are key in processes like olefin metathesis. ifpenergiesnouvelles.frresearchgate.net

Molecular Geometry and Structural Elucidation of Hexamethyltungsten

Early Hypotheses of Octahedral Geometry

Following the first synthesis of hexamethyltungsten in 1973 by Wilkinson and Shortland, the molecule was initially presumed to adopt an octahedral geometry. wikipedia.orgchemeurope.com This hypothesis was rooted in the prevailing understanding of coordination chemistry, where the vast majority of six-coordinate organometallic compounds exhibit an octahedral arrangement of ligands around the central metal atom. wikipedia.orgchemeurope.com The motivation for its synthesis was partly based on the idea that an octahedral six-coordinate methyl compound would be more thermally robust than the known unstable tetrahedral methyl transition metal compounds. wikipedia.orgchemeurope.com

Initial spectroscopic data appeared to support this assumption. The interpretation of infrared (IR) spectroscopy results from the first report was consistent with an octahedral structure. wikipedia.orgchemeurope.com This assignment was further solidified in 1978 by a study using photoelectron spectroscopy, which also seemed to confirm an Oₕ symmetry for the molecule. wikipedia.orgchemeurope.com For nearly two decades, the scientific community accepted the octahedral structure of hexamethyltungsten. chemeurope.com However, this consensus was challenged in 1989 by theoretical predictions suggesting that d⁰ ML₆ species, including hexamethyltungsten, might instead be trigonal prismatic due to a second-order Jahn-Teller effect. wikipedia.orgchemeurope.com This pivotal suggestion prompted a re-examination of the molecule's structure using more advanced analytical techniques. wikipedia.org

**3.2. Experimental Techniques for Structural Determination

The shift away from the octahedral hypothesis was driven by compelling evidence from several advanced experimental methods. These techniques provided the detailed data necessary to uncover the true, more complex structure of hexamethyltungsten.

A critical piece of evidence against the octahedral assignment came from gas-phase electron diffraction (GED) studies. In 1990, Volden et al. conducted a GED study which confirmed that hexamethyltungsten does not have an octahedral structure in the gas phase. wikipedia.org Instead, their results were consistent with a trigonal prismatic structure possessing either D₃h or C₃v symmetry. wikipedia.orgchemeurope.com This was among the first direct experimental confirmations that W(CH₃)₆ deviated significantly from the expected geometry. wikipedia.org

The definitive elucidation of the solid-state structure of hexamethyltungsten was achieved through single-crystal X-ray diffraction. In 1996, Seppelt and his team successfully crystallized hexamethyltungsten and analyzed its structure at –163°C. semopenalex.orgresearchgate.net The results unequivocally showed that the molecule adopts a strongly distorted trigonal prismatic coordination geometry. wikipedia.orgsemopenalex.org This finding, later confirmed in 1998, provided precise bond lengths and angles, revealing the extent of the distortion from any idealized geometry. wikipedia.org The analysis demonstrated that the irregular structure was an intrinsic property of the molecule and not a result of intermolecular forces within the crystal lattice. semopenalex.orgresearchgate.net

Parameter Value
Crystal SystemOrthorhombic
Space GroupPnma
Temperature-163 °C
W-C Bond Lengths (Å)Range from ~2.12 to ~2.18
C-W-C Angles (°)Two distinct sets: ~75-78 and ~94-97

Note: The specific bond lengths and angles can vary slightly between different refinements and reports. The table provides a representative range based on published data.

While X-ray diffraction provided a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offered insights into its dynamic behavior in solution. Both the ¹H and ¹³C NMR spectra of hexamethyltungsten at room temperature display a single, sharp resonance. mocvd-precursor-encyclopedia.de The ¹H NMR spectrum shows a singlet with satellites from coupling to the ¹⁸³W isotope (J(¹⁸³W-H) = 3.0 Hz), which remains sharp even upon cooling to -90°C. mocvd-precursor-encyclopedia.de Similarly, the ¹³C NMR spectrum exhibits a single peak with ¹⁸³W satellites (J(¹⁸³W-¹³C) = 40.0 Hz). mocvd-precursor-encyclopedia.de

This observation of single NMR signals is seemingly at odds with the distorted solid-state structure, which contains two inequivalent sets of methyl groups. acs.orgfigshare.com However, this is explained by a dynamic process occurring in solution. The molecule undergoes rapid fluxional rearrangements, specifically a low-energy inversion between two C₃ minima through a D₃ transition state, combined with methyl group rotation. acs.orgfigshare.com These dynamic motions are fast on the NMR timescale, effectively averaging the environments of the six methyl groups and resulting in a single observed signal for both ¹H and ¹³C nuclei. acs.orgfigshare.com Theoretical calculations predict that for a static, distorted structure, the chemical shifts of the two non-equivalent sets of methyl carbons would differ by approximately 18 ppm, a difference that could potentially be observed in low-temperature NMR experiments. acs.orgfigshare.com

Distorted Trigonal Prismatic Geometry: Characteristics and Symmetry

The actual geometry of hexamethyltungsten is a distorted trigonal prism. wikipedia.orgchemeurope.com This structure can be visualized as a central tungsten atom coordinated by six methyl groups, which form two eclipsing triangular faces. wikipedia.org The distortion from an idealized D₃h trigonal prism is significant. One triangular set of methyl groups is closer to the tungsten atom with shorter W-C bonds and is opened up to wider C-W-C angles of 94-97°. wikipedia.orgchemeurope.com Conversely, the other set of three methyl groups is further from the tungsten atom, with longer W-C bonds and more acute C-W-C angles of 75-78°. wikipedia.orgchemeurope.com This deviation from a perfect prism is an intrinsic electronic effect, attributed to a second-order Jahn-Teller distortion. wikipedia.org

Structural Feature Description
Coordination GeometryDistorted Trigonal Prismatic
W-C Bond SetsTwo distinct sets of three
C-W-C Angle SetsOne acute set (~75-78°), one obtuse set (~94-97°)
Driving Force for DistortionSecond-order Jahn-Teller effect

Analysis of W-C Bond Length Variations and C-W-C Angles

The molecular structure of hexamethyltungsten deviates significantly from the idealized octahedral geometry often predicted for hexacoordinate metal complexes. Instead, single-crystal X-ray diffraction studies, conducted at -163°C, have definitively established that the molecule adopts a strongly distorted trigonal prismatic geometry with C3v symmetry. wikipedia.orgresearchgate.net This structural characteristic is not a consequence of intermolecular forces within the crystal lattice but is an intrinsic property of the isolated molecule. wikipedia.org

This distortion results in the six methyl groups being divided into two chemically distinct sets of three. One trigonal set of methyl carbons is positioned with wider C-W-C bond angles, ranging from 94° to 97°, and is associated with slightly shorter tungsten-carbon (W-C) bond lengths. wikipedia.org Conversely, the other set of three methyl groups is characterized by more acute C-W-C angles of 75° to 78° and correspondingly longer W-C bond lengths. wikipedia.org This structural arrangement can be visualized as a central tungsten atom capped by two eclipsing triangular faces of methyl groups, with one face being larger and closer to the tungsten atom than the other. wikipedia.org

Gas-phase electron diffraction studies have corroborated the non-octahedral, trigonal prismatic structure of hexamethyltungsten. wikipedia.org Furthermore, advanced computational studies, including ab initio and density functional theory (DFT) calculations, support the distorted trigonal prism of C3 symmetry as the molecule's equilibrium structure. figshare.comscispace.com These theoretical models have indicated that a regular trigonal prismatic (D3h) structure is a higher-energy transition state. figshare.comscispace.com The accurate theoretical prediction of this distorted geometry was found to be dependent on the inclusion of electron correlation, which highlights the complexity of the electronic interactions. figshare.comscispace.com

The primary electronic factor driving this deviation from a more symmetrical structure is identified as a second-order Jahn-Teller distortion. wikipedia.org Additionally, computational analyses suggest that hyperconjugative interactions, specifically agostic C-H → W interactions, play a role in stabilizing the distorted geometry. figshare.comscispace.com

The distinct structural parameters determined from experimental research are summarized in the table below.

Structural ParameterSet 1 (Apical Methyl Groups)Set 2 (Equatorial Methyl Groups)
W-C Bond Length ShorterLonger
C-W-C Bond Angle 94° - 97°75° - 78°

Detailed bond lengths were not explicitly found in the provided search results, only qualitative descriptions.

Electronic Structure and Bonding Theory of Hexamethyltungsten

Theoretical Underpinnings of Unusual Geometries in d⁰ Complexes

Transition metal complexes with d⁰ electronic configurations, such as hexamethyltungsten, often display geometries that are not predicted by simple crystal field theory or ligand field theory alone. The deviations from ideal geometries can be attributed to subtle electronic effects.

Molecular Orbital (MO) theory provides a robust framework for understanding bonding in transition metal complexes. In an octahedral [ML₆] complex, metal d-orbitals interact with ligand orbitals to form bonding, non-bonding, and antibonding molecular orbitals. For d⁰ complexes, the metal d-orbitals are all unoccupied. The interaction between the metal's valence orbitals (s, p, and d) and the ligand group orbitals leads to the formation of molecular orbitals libretexts.orghrmrajgurunagar.ac.innumberanalytics.comdalalinstitute.com. In hexamethyltungsten, the six methyl ligands coordinate to the tungsten center. The ligand orbitals, particularly those with sigma symmetry, combine with the metal's s, p, and some d orbitals (e.g., e<0xE1><0xB5><0x8D>) to form bonding and antibonding molecular orbitals libretexts.orghrmrajgurunagar.ac.indalalinstitute.com. The t₂<0xE1><0xB5><0x8D> orbitals, which are typically non-bonding in octahedral complexes with σ-donor ligands, play a crucial role in determining the geometry.

Role of Electron Correlation in Structural Predictions

Accurate prediction of molecular geometries, especially for transition metal complexes, often necessitates accounting for electron correlation. Electron correlation refers to the instantaneous interactions between electrons, which are not fully captured by mean-field approximations like the Hartree-Fock method researchgate.netsciencepg.comacs.orgarxiv.orgfigshare.com. For d⁰ complexes like hexamethyltungsten, neglecting electron correlation can lead to inaccurate structural predictions. High-level theoretical calculations, including those employing methods like MP2 or density functional theory (DFT) with appropriate functionals, are crucial for correctly describing the electronic structure and predicting the distorted trigonal prismatic geometry acs.orgfigshare.com. Electron correlation is vital for accurately modeling interactions such as agostic bonding, which significantly influences the observed structure acs.orgfigshare.com.

Agostic Interactions in Hexamethyltungsten

Agostic interactions are a type of non-covalent interaction where a C-H bond on a ligand interacts with an empty orbital on a transition metal center, forming a three-center, two-electron bond wikipedia.org. In hexamethyltungsten, these "hyperconjugative" C−H → W interactions are found to be pronounced and play a significant role in stabilizing the molecule's structure acs.orgfigshare.comresearchgate.net. These interactions involve the σ-electrons of the C-H bond interacting with the tungsten center, contributing to the deviation from a purely octahedral or regular trigonal prismatic geometry. Computational studies indicate that these agostic interactions are crucial for accurately describing the molecule's geometry and energy landscape acs.orgfigshare.comresearchgate.net.

Comparative Bonding Analyses (e.g., Hexamethyltungsten vs. Tungsten Hexahydride)

Comparing the bonding in hexamethyltungsten (W(CH₃)₆) with that of tungsten hexahydride (WH₆) provides insight into the factors governing their respective geometries. While both are d⁰ tungsten complexes, their structural preferences can differ. Detailed bonding analyses reveal that the electronic configuration and the nature of the ligands influence the extent of distortions. For instance, theoretical studies have investigated the structural preferences of W(CH₃)₆ and WH₆, highlighting how differences in ligand properties affect the potential energy surface and the favored geometries acs.orgresearchgate.net. The methyl ligands in W(CH₃)₆, with their C-H bonds, are capable of forming agostic interactions, which are less prevalent or different in nature for the hydride ligands in WH₆.

Orbital Hybridization Schemes

While direct hybridization schemes like sp³d² for octahedral complexes are common, the geometry of hexamethyltungsten suggests a more complex orbital mixing. The distorted trigonal prismatic geometry implies that the tungsten atom utilizes its valence orbitals (s, p, and d) in a manner that deviates from simple hybridization models. The specific arrangement of ligands and the resulting C₃ᵥ symmetry can be rationalized by considering combinations of metal orbitals that lead to the observed bond angles and lengths. Although specific hybridization labels for such distorted geometries are less straightforward than for highly symmetric ones, the underlying principle involves the mixing of metal s, p, and d atomic orbitals to form molecular orbitals that accommodate the bonding with the six methyl ligands ias.ac.in. The electronic structure calculations, which implicitly account for orbital mixing, are key to understanding these arrangements.

Reactivity and Mechanistic Investigations of Hexamethyltungsten

Thermal Decomposition Pathways and Products

The thermal stability of hexamethyltungsten is a critical aspect of its chemistry. While it can be stored at very low temperatures, it is prone to decomposition at ambient temperatures. google.com This decomposition is not a simple process and has been studied to understand the fundamental mechanisms of bond cleavage in such organometallic complexes.

Methane (B114726) Evolution and Polymeric Residues

The thermal decomposition of hexamethyltungsten at room temperature is characterized by the evolution of methane (CH₄) and trace amounts of ethane. chemeurope.comvulcanchem.com This process leaves behind a black residue, which is believed to be composed of polymethylene ((CH₂)n) and tungsten metal. chemeurope.comvulcanchem.com The approximate stoichiometry of this decomposition has been proposed as:

W(CH₃)₆ → 3CH₄ + (CH₂)₃ + W chemeurope.com

The primary mechanism for methane formation is thought to involve a free-radical chain reaction where a proton is abstracted from one methyl group by another, leading to the formation of a carbene intermediate. imperial.ac.uk This intramolecular hydrogen abstraction is a key step in the decomposition pathway. Studies have shown that the decomposition of similar metal alkyls, like those of titanium and tantalum, also predominantly yields methane. imperial.ac.uk

The nature of the solid residue has been a topic of interest. While often described as containing tungsten metal, analysis of the residue from the thermal decomposition of pentamethyltantalum, a related compound, showed it to be an amorphous powder containing carbon and hydrogen, suggesting a complex polymeric material rather than pure metal. imperial.ac.uk

Kinetic Stability Considerations

The stability of transition metal alkyls like hexamethyltungsten is primarily governed by kinetic factors rather than thermodynamic ones. nobelprize.org The strength of the tungsten-carbon bond itself is not inherently weak. nobelprize.org Instead, the instability arises from the availability of low-energy decomposition pathways. nobelprize.org

For many transition metal alkyls, a common decomposition route is β-hydride elimination. However, since hexamethyltungsten lacks β-hydrogen atoms, this pathway is not possible. nobelprize.org The kinetic stability is therefore related to other factors, such as the coordinative saturation of the metal center. imperial.ac.uknobelprize.org While initially thought to be octahedrally coordinated and thus coordinatively saturated, it is now understood that hexamethyltungsten is not fully coordinatively saturated, which allows for the initial coordination of reactants and facilitates decomposition pathways. nobelprize.org

The use of bulky alkyl groups that lack β-hydrogens can enhance the thermal stability of metal alkyls by sterically hindering decomposition pathways and preventing β-elimination. imperial.ac.uk The relatively less bulky methyl groups in hexamethyltungsten, despite the absence of β-hydrogens, still allow for intermolecular decomposition routes to occur. rushim.ru

Reactions with Selected Reagents

The reactivity of hexamethyltungsten extends beyond its thermal decomposition and includes interactions with various electrophilic and oxidizing agents.

Interaction with Lewis Acids (e.g., B(C₆F₅)₃)

Hexamethyltungsten readily reacts with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in dichloromethane (B109758). researchgate.net This reaction results in the formation of a cationic tungsten-penta-methyl complex, [W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻. researchgate.netresearchgate.net This ionic complex is characterized by its reddish color and can be identified using NMR spectroscopy. researchgate.net

The formation of this cationic species is significant because it lowers the energy barrier for the formation of a tungsten carbene intermediate. researchgate.netifpenergiesnouvelles.fr Consequently, while hexamethyltungsten alone shows no catalytic activity in olefin metathesis, the resulting cationic complex is an active catalyst for reactions such as the self-metathesis of 1-octene. researchgate.netifpenergiesnouvelles.fr

ReactantProductConditionsSignificance
W(CH₃)₆[W(CH₃)₅]⁺[CH₃B(C₆F₅)₃]⁻B(C₆F₅)₃, Dichloromethane, -20°CFormation of a catalytically active cationic species for olefin metathesis. researchgate.netifpenergiesnouvelles.fr

Reactions with Nitrogen Monoxide

Hexamethyltungsten undergoes a reaction with nitric oxide (NO). rsc.org This reaction leads to the formation of a complex product, tetramethylbis(N-methyl-N-nitrosohydroxylaminato)tungsten(VI). rsc.orgrsc.org This product is the result of the insertion of nitric oxide into the tungsten-carbon bonds. rsc.org NMR studies have revealed that this complex is stereochemically non-rigid at room temperature. rsc.org

Reactions with Oxygen and Hydrolytic Decomposition

Like many organometallic compounds, hexamethyltungsten is extremely sensitive to air and moisture. wikipedia.org It is readily destroyed by oxygen. wikipedia.org Reactions with oxygen can lead to the formation of tungsten methoxides, such as W(OCH₃)₆. google.com

Similarly, hexamethyltungsten undergoes hydrolytic decomposition upon contact with water or strong acids. google.com The reaction with acids, such as trifluoroacetic acid or hydrofluoric acid, results in the evolution of methane and the formation of unidentified tungsten derivatives. google.com With alcohols like methanol (B129727) and phenol, the corresponding alkoxides, W(OCH₃)₆ and W(OPh)₆, are produced. google.com

ReactantProduct(s)
Oxygen (O₂)Tungsten methoxides (e.g., W(OCH₃)₆) google.com
Water (H₂O) / Strong AcidsMethane (CH₄) + Tungsten derivatives google.com
Methanol (CH₃OH)W(OCH₃)₆ google.com
Phenol (C₆H₅OH)W(OPh)₆ google.com

Reactions with Acids and Halogens

Hexamethyltungsten exhibits reactivity towards both acids and halogens, leading to the cleavage of the tungsten-methyl bonds.

The reaction of hexamethyltungsten with acids results in the liberation of methane gas and the formation of unidentified tungsten derivatives. wikipedia.org Specifically, compounds containing acidic protons will react to produce methane. chemeurope.com Strong acids such as trifluoromethanesulfonic acid (CF₃SO₃H) and trifluoroacetic acid (CF₃COOH) readily react with hexamethyltungsten to evolve methane. google.com

Similarly, interaction with halogens leads to the formation of a methyl halide and the corresponding tungsten halide. wikipedia.orgchemeurope.com For instance, hexamethyltungsten reacts with halogens like bromine and iodine, yielding methyl halides and leaving behind the tungsten halide. chemeurope.com

Reactions with Alkoxides and Phenols

Hexamethyltungsten undergoes reactions with alcohols and phenols, resulting in the formation of tungsten alkoxides and phenoxides. The reaction with methanol produces tungsten methoxide, W(OCH₃)₆. google.com In the presence of phenol, the corresponding tungsten phenoxide, W(OPh)₆, is formed. google.com

Ligand Exchange and Addition Reactions

Adduct Formation with Phosphines

Hexamethyltungsten, despite its hexacoordinate nature, is not coordinatively saturated and readily forms adducts with tertiary phosphines. nobelprize.org This reactivity is attributed to its coordinative unsaturation, which allows for the initial coordination of the phosphine (B1218219) ligand. nobelprize.org

A notable example is the reaction with trimethylphosphine (B1194731) (PMe₃) in light petroleum, which yields the seven-coordinate adduct, WMe₆(PMe₃). researchgate.netresearchgate.net The formation of these phosphine adducts can influence the subsequent reactivity of the hexamethyltungsten complex. For instance, the presence of tertiary phosphines can inhibit the reaction of hexamethyltungsten with carbon monoxide and hydrogen due to the competitive formation of these phosphine adducts. google.com

Methyl Transfer Reactions

Hexamethyltungsten can undergo methyl transfer reactions, particularly with Lewis acids. A well-documented example is its reaction with tris(pentafluorophenyl)boron, B(C₆F₅)₃. This reaction, conducted in dichloromethane at low temperatures, results in the transfer of a methyl group from the tungsten to the boron center. ifpenergiesnouvelles.fr This process generates the cationic pentamethyltungsten complex, [WMe₅]⁺, and the corresponding methyl-borate anion, [MeB(C₆F₅)₃]⁻. ifpenergiesnouvelles.fr This cationic tungsten complex has shown catalytic activity in olefin metathesis reactions. ifpenergiesnouvelles.fr

The formation of the cationic species is believed to lower the energy barrier for the formation of a tungsten carbene intermediate through an α-hydrogen transfer, which is a key step in olefin metathesis. ifpenergiesnouvelles.fr

Computational Chemistry and Theoretical Modeling of Hexamethyltungsten

Ab Initio and Density Functional Theory (DFT) Calculations

A substantial body of theoretical work has focused on Hexamethyltungsten using sophisticated computational techniques. Ab initio methods, including configuration interaction (CI) and Møller-Plesset perturbation theory (MP2), alongside various gradient-corrected and hybrid density functionals (such as BP86, B3LYP), have been instrumental in these studies researchgate.netacs.orgacs.orgmocvd-precursor-encyclopedia.defu-berlin.defigshare.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsci-hub.se. These calculations have been crucial for accurately describing the electronic interactions, particularly the hyperconjugative "agostic" C−H → W interactions, which are found to be pronounced in W(CH₃)₆ and significantly influence its structural preferences acs.orgacs.orgmocvd-precursor-encyclopedia.defigshare.com. The inclusion of electron correlation has proven essential for correctly predicting the energy minima and transition states on the potential energy surface of this molecule acs.orgacs.orgfigshare.com. These computational approaches have provided a deeper insight into the bonding characteristics and the deviation from idealized geometries predicted by simpler models researchgate.netsci-hub.secapes.gov.br.

Prediction of Equilibrium Structures and Transition States

Computational studies have conclusively demonstrated that Hexamethyltungsten does not adopt an octahedral geometry as initially presumed researchgate.netacs.orgacs.orgfu-berlin.deresearchgate.netresearchgate.netresearchgate.netsci-hub.sewikipedia.orgchemeurope.comresearchgate.net. Instead, the equilibrium structure determined through ab initio and DFT calculations is a distorted trigonal prism with C₃ symmetry for the WC₆ framework, and local C₃ᵥ symmetry researchgate.netacs.orgacs.orgmocvd-precursor-encyclopedia.defigshare.comresearchgate.netresearchgate.netresearchgate.netsci-hub.sewikipedia.orgchemeurope.com. This distorted structure arises from differences in the C-W-C angles and C-W bond lengths between the two sets of three methyl groups forming the triangular faces of the prism. One triangular face features wider C-W-C angles (approximately 94-97°) with slightly shorter C-W bond lengths, while the other face is compressed with smaller angles (75-78°) and longer C-W bonds acs.orgwikipedia.orgchemeurope.com.

A regular prismatic D₃ structure (with D₃h skeleton) has also been identified in these calculations, but it is found to be approximately 20 kJ/mol higher in energy than the distorted C₃ minimum. This higher-energy structure acts as a transition state connecting the two equivalent C₃ minima, facilitating molecular rearrangements researchgate.netacs.orgacs.orgfigshare.com. The failure of earlier theoretical studies to locate the distorted minimum is attributed to the neglect of electron correlation and other computational restrictions acs.orgacs.orgfigshare.com.

Energetic Landscape Analysis

The energetic landscape of Hexamethyltungsten reveals a clear preference for the distorted trigonal prismatic structure. The energy difference between the distorted C₃ minimum and the regular D₃ prismatic transition state is approximately 20 kJ/mol researchgate.netacs.orgacs.orgfigshare.com. This relatively small energy barrier suggests that molecular rearrangements, such as methyl group rotations or inversions between the two distorted minima, can occur readily. The analysis of the potential energy surface highlights the critical role of electron correlation and hyperconjugative interactions in stabilizing the distorted structure over a hypothetical regular octahedral or prismatic geometry acs.orgacs.orgmocvd-precursor-encyclopedia.defigshare.com. Computational methods that accurately account for these effects are essential for correctly mapping the energetic landscape and identifying the true ground-state structure acs.orgacs.orgfigshare.com.

Spectroscopic Parameter Predictions

Computational studies have also focused on predicting spectroscopic parameters that can aid in the experimental verification of the proposed structure and dynamics. For Hexamethyltungsten, DFT calculations predict that the two sets of chemically inequivalent methyl groups in the distorted trigonal prismatic structure will exhibit distinct ¹³C NMR chemical shifts , with a calculated difference of approximately 18 ppm acs.orgacs.orgfigshare.com. This prediction suggests that low-temperature NMR experiments could resolve these distinct methyl environments, providing crucial experimental evidence for the C₃ symmetry and the distortion from a higher symmetry arrangement acs.orgacs.orgfigshare.com.

Furthermore, harmonic vibrational frequency analyses have been performed. These calculations are consistent with experimental infrared (IR) and Raman spectroscopy data and are used to confirm the nature of the stationary points on the potential energy surface, distinguishing minima from transition states acs.orgacs.orgfigshare.com. The prediction of these spectroscopic fingerprints is a vital aspect of computational chemistry, bridging theoretical models with experimental observations.

Development of Computational Methodologies for Organometallic Systems

The investigation into Hexamethyltungsten has contributed significantly to the broader understanding and development of computational methodologies for organometallic systems. It serves as a prime example where simple models like Valence Shell Electron Pair Repulsion (VSEPR) theory fail to predict the correct geometry, with d⁰ metal complexes often favoring non-octahedral structures acs.orgfu-berlin.deresearchgate.netresearchgate.netresearchgate.netsci-hub.sewikipedia.orgchemeurope.com. The necessity of incorporating electron correlation and specific bonding interactions, such as "agostic" interactions, has been underscored by studies on W(CH₃)₆ acs.orgacs.orgmocvd-precursor-encyclopedia.defigshare.com. These findings have driven the refinement of computational protocols, emphasizing the need for higher-level theoretical treatments to accurately describe the electronic structure and bonding in these complex molecules. The application of valence bond theory, for instance, has provided a framework for rationalizing the observed non-octahedral geometries of simple metal alkyls and hydrides, including W(CH₃)₆ capes.gov.brwikipedia.orgchemeurope.com.

Applications in Advanced Materials and Catalysis Research

Precursor in Chemical Vapor Deposition (CVD) for Tungsten Thin Films

Hexamethyl tungsten (HMT) has been explored as a precursor for the chemical vapor deposition (CVD) of tungsten thin films. Its volatility and reactivity allow for the formation of tungsten layers with potentially high purity and uniformity ontosight.ai. The deposition of tungsten thin films is critical in the semiconductor industry for applications such as gate electrodes and interconnects due to tungsten's excellent electrical conductivity and resistance to electromigration ontosight.ai.

While HMT has been patented for use in semiconductor device manufacturing for tungsten thin film deposition, tungsten hexafluoride (WF₆) in combination with reducing agents like hydrogen (H₂) or silane (B1218182) (SiH₄) remains the more commonly employed precursor in industrial CVD processes qub.ac.ukwikipedia.org. WF₆ offers advantages in terms of established processes and deposition rates but presents challenges due to the corrosive nature of its byproduct, hydrogen fluoride (B91410) (HF) qub.ac.ukacerde.com. In contrast, HMT is noted for its air and moisture sensitivity, requiring careful handling and storage ontosight.aiwikipedia.org. Other tungsten precursors, such as tungsten(0) pentacarbonyl 1-methylbutylisonitrile, have also been developed for CVD, offering improved handling characteristics and avoiding corrosive byproducts compared to WF₆ harvard.eduresearchgate.net. Deposition temperatures for tungsten metal films using various precursors typically range from 400 to 500°C harvard.edu.

Table 1: Tungsten Precursors in CVD for Thin Films

Precursor Name/FormulaPrimary Application in CVDTypical Deposition Temperature Range (for W metal)Key Characteristics/NotesReferences
This compound (W(CH₃)₆)Tungsten thin filmsNot explicitly stated for W(CH₃)₆; general W CVD: 400-500°CVolatile, air-sensitive, potential for high purity/uniformity. ontosight.ai, wikipedia.org
Tungsten Hexafluoride (WF₆)Tungsten metal, Tungsten Nitride, Tungsten Oxide400-500°C (with H₂)Widely used industrially; produces corrosive HF byproduct. acerde.com, qub.ac.uk
Tungsten(0) pentacarbonyl 1-methylbutylisonitrileTungsten metal, Tungsten Nitride, Tungsten Oxide400-500°CVolatile liquid, stable to air/water, safer than WF₆. harvard.edu, researchgate.net
W(IV) beta-diketonatesW, WS₂, WNₓ, WO₃50-800°C (general range for W films)Used in CVD and Atomic Layer Deposition (ALD). google.com

Role in Olefin Metathesis Catalysis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of fragments of alkenes by breaking and reforming carbon-carbon double bonds wikipedia.org. Tungsten-based catalysts have played a significant role in the development and application of this chemistry wikipedia.orgnobelprize.orgmit.edunih.gov.

Generation of Catalytically Active Species from Hexamethyltungsten

This compound (W(CH₃)₆) itself is generally not catalytically active in olefin metathesis reactions ifpenergiesnouvelles.frresearchgate.net. However, it can serve as a precursor to catalytically active species. A key transformation involves its reaction with Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to generate cationic tungsten-penta-methyl complexes ifpenergiesnouvelles.frresearchgate.net. These cationic species exhibit significantly enhanced reactivity compared to the neutral W(CH₃)₆ precursor, as they possess a lower energy barrier for the formation of tungsten carbene intermediates, which are essential for the catalytic cycle of olefin metathesis ifpenergiesnouvelles.frresearchgate.net. The fundamental mechanism involves the exchange of alkylidene (or carbene) groups between olefinic substrates wikipedia.orgnobelprize.org.

Surface Organometallic Chemistry (SOMC) Approaches

Surface Organometallic Chemistry (SOMC) provides a powerful strategy for developing well-defined, single-site heterogeneous catalysts by anchoring molecular organometallic complexes onto solid supports, typically oxides like silica (B1680970) acs.orgoup.comresearchgate.net. This approach allows for the rational design of catalysts, enabling a molecular understanding of their structure-activity relationships acs.orgresearchgate.net.

This compound (WMe₆) has been utilized in SOMC strategies to create supported tungsten catalysts. For instance, WMe₆ can be grafted onto silica surfaces to form more stable surface complexes, such as [≡SiO-W(Me)₅] ifpenergiesnouvelles.frresearchgate.netresearchgate.net. These supported species, or their derived cationic forms, can act as precatalysts for olefin and alkane metathesis reactions, often exhibiting good activity and selectivity researchgate.netresearchgate.net. Studies have also focused on related tungsten oxo alkyl complexes, which, when prepared via SOMC and supported on silica, have demonstrated high catalytic activity in propene metathesis rsc.orgrsc.orgcapes.gov.bracs.org. The SOMC approach allows for precise control over the catalytic center, bridging the gap between homogeneous and heterogeneous catalysis acs.orgoup.com.

Research into Related Homoleptic Alkyl Complexes for Catalytic Applications

Research into homoleptic tungsten alkyl complexes, which are compounds containing only tungsten and alkyl ligands, extends beyond this compound. These complexes are of significant interest due to the presence of the W-C bond, which is central to their reactivity in various catalytic transformations wikipedia.orgula.ve.

This compound (WMe₆) itself is a homoleptic complex, known for its high volatility and instability wikipedia.orgifpenergiesnouvelles.fr. While its direct use as a catalyst is limited, its conversion into more stable or active forms, such as cationic species or surface-grafted complexes, has been a focus of research for olefin metathesis ifpenergiesnouvelles.frresearchgate.netresearchgate.net. Other homoleptic tungsten alkyls, synthesized from tungsten halides and methylating agents, have also been investigated for their catalytic potential, including in alkane metathesis researchgate.net.

Beyond alkyls, other organotungsten compounds, such as tungsten carbonyls (e.g., W(CO)₆), are known to catalyze reactions like alkene isomerization and olefin metathesis nih.govwikipedia.org. The broader field of organotungsten chemistry encompasses carbene and carbyne complexes, which are crucial active species in many metathesis catalysts wikipedia.orgacs.org. The study of these diverse homoleptic tungsten complexes contributes to a deeper understanding of tungsten's catalytic capabilities and the development of new synthetic methodologies.

Table 2: Tungsten Complexes in Olefin Metathesis Catalysis

Catalyst Type / PrecursorActive Species (if different)Catalytic ApplicationKey Features / NotesReferences
This compound (W(CH₃)₆)Cationic W-methyl species, W-carbene intermediatesOlefin MetathesisW(CH₃)₆ itself is generally inactive; requires activation (e.g., with B(C₆F₅)₃). Highly volatile and air-sensitive. ifpenergiesnouvelles.fr, researchgate.net
Silica-supported W-methyl complexes (e.g., [≡SiO-W(Me)₅])Derived from supported complexesOlefin Metathesis, Alkane MetathesisPrepared via SOMC; enhanced stability and activity compared to free WMe₆. ifpenergiesnouvelles.fr, researchgate.net, researchgate.net, researchgate.net
Tungsten Oxo Alkyl Complexes (silica-supported)Active W speciesPropene MetathesisPrepared via SOMC; exhibit high catalytic activity. rsc.org, rsc.org, capes.gov.br, acs.org
Tungsten Carbonyls (e.g., W(CO)₆)Various W speciesAlkene Isomerization, Olefin MetathesisInvolved in low-valent tungsten catalysis. nih.gov, wikipedia.org
Homoleptic Tungsten Alkyls (general)Various W speciesCatalytic applicationsDiverse reactivity; many are unstable (e.g., WMe₆). Foundation for understanding W-C bond chemistry in catalysis. ifpenergiesnouvelles.fr, researchgate.net, wikipedia.org, ula.ve, researchgate.net

Future Research Directions

Exploration of Undiscovered Homoleptic Tungsten Alkyl Derivatives

The synthesis of novel homoleptic alkyl complexes, where the central metal atom is bonded only to alkyl ligands, remains an area of active investigation in organometallic chemistry. ucsb.edu For tungsten, the landscape of such compounds beyond the well-studied hexamethyl derivative is largely uncharted. Future research will likely focus on the synthesis and stabilization of new homoleptic tungsten alkyls with varied steric and electronic properties.

Key research thrusts in this area are expected to include:

Sterically Demanding Alkyl Ligands: The use of bulkier alkyl groups than methyl could lead to the isolation of new, more stable homoleptic tungsten complexes. The increased steric hindrance might prevent decomposition pathways and favor unusual coordination geometries.

Functionalized Alkyl Ligands: Incorporating functional groups within the alkyl ligands could open pathways to new reactivity and intramolecular coordination, potentially leading to the discovery of novel structures and catalytic properties.

Exploration of Higher and Lower Homologues: Systematic attempts to synthesize heptamethyl- and octamethyltungstate anions, [W(CH₃)₇]⁻ and [W(CH₃)₈]²⁻, as well as efforts to prepare and stabilize lower-coordinate homoleptic tungsten alkyls, will continue to be a synthetic challenge. wikipedia.orgresearchgate.net The successful isolation and characterization of such species would provide valuable insights into the bonding capabilities of tungsten.

Advanced Spectroscopic Characterization under Non-Standard Conditions

The structural elucidation of hexamethyl tungsten has a rich history, with initial assignments favoring an octahedral geometry based on early infrared (IR) and photoelectron spectroscopy data. chemeurope.com It was later confirmed to possess a distorted trigonal prismatic structure through gas-phase electron diffraction and single-crystal X-ray diffraction. wikipedia.org Future research will necessitate the use of advanced spectroscopic techniques, particularly under non-standard conditions, to gain a deeper understanding of its dynamic behavior and reactive intermediates.

Future directions in spectroscopic analysis may involve:

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TR-IR) spectroscopy can be employed to study the fleeting intermediates formed during the decomposition or reaction of this compound. byopera.comrsc.orgtaylorfrancis.com This could provide direct experimental evidence for proposed reaction mechanisms.

High-Pressure NMR and IR Spectroscopy: Investigating the effects of high pressure on the structure and reactivity of this compound using high-pressure nuclear magnetic resonance (NMR) and IR spectroscopy can reveal information about reaction volumes and transition states. dntb.gov.uaacs.org This could be particularly insightful for understanding its decomposition pathways and potential for pressure-induced phase transitions.

Advanced Solid-State NMR Techniques: The application of modern solid-state NMR methods could provide more detailed information about the structure and dynamics of this compound in the solid state, complementing diffraction data. nih.gov

The following table summarizes potential advanced spectroscopic techniques and their expected contributions to the study of this compound:

Spectroscopic TechniquePotential Application for this compoundExpected Insights
Time-Resolved Infrared (TR-IR) SpectroscopyMonitoring the decomposition of W(CH₃)₆ upon photolysis or thermolysis.Identification of transient intermediates, such as tungsten carbenes or lower-valent tungsten species.
High-Pressure Nuclear Magnetic Resonance (HP-NMR) SpectroscopyStudying the effect of pressure on the equilibrium between different structural isomers or on reaction rates.Determination of activation volumes and elucidation of reaction mechanisms.
Two-Dimensional Infrared (2D-IR) SpectroscopyProbing vibrational couplings between different methyl groups.Detailed understanding of intramolecular energy transfer and dynamics.
Solid-State 13C and 1H NMR SpectroscopyCharacterizing the local environment of the methyl groups in the crystalline state.Correlation of solid-state structure with spectroscopic parameters and detection of dynamic processes.

Refined Computational Models for Complex Reactivity Prediction

Computational chemistry has already played a crucial role in understanding the distorted trigonal prismatic structure of this compound. bris.ac.uk The future of this field lies in the development of more sophisticated and predictive computational models that can accurately forecast the complex reactivity of this and other organotungsten compounds.

Key areas for advancement in computational modeling include:

Machine Learning (ML) and Artificial Intelligence (AI): The application of ML algorithms to large datasets of experimental and computational results can lead to the development of predictive models for reaction outcomes, catalyst performance, and the discovery of new reaction pathways. rsc.orgnih.govresearchgate.netacs.orgmit.edubeilstein-journals.orgnih.gov

Dynamic Simulations: Moving beyond static calculations of ground and transition states, ab initio molecular dynamics (AIMD) simulations can provide a more realistic picture of reaction trajectories and the role of solvent effects.

Multi-scale Modeling: Combining high-level quantum mechanical calculations for the reactive center with lower-level methods for the surrounding environment will enable the study of more complex systems, such as catalytic cycles involving tungsten alkyl motifs on surfaces or in polymeric matrices.

Density Functional Theory (DFT) Advancements: The continued development of more accurate and efficient density functionals will be crucial for reliably predicting the subtle energy differences that govern reaction selectivity and rates in organotungsten chemistry. researchgate.netrsc.orgchemrxiv.org

Development of Novel Catalytic Transformations Utilizing Tungsten Alkyl Motifs

While this compound itself may not be a practical catalyst due to its instability, the fundamental understanding of its structure and reactivity can inspire the design of novel catalytic systems based on tungsten alkyl motifs. Low-valent tungsten complexes are known to catalyze a variety of transformations, and the incorporation of alkyl ligands can modulate their catalytic activity and selectivity. springernature.com

Future research in this area will likely focus on:

C-H Activation: The development of tungsten-based catalysts capable of selective C-H bond activation and functionalization is a major goal in catalysis. acs.orgacs.orgyoutube.comrsc.org Tungsten alkyl and alkylidene complexes are promising candidates for these transformations.

Olefin Metathesis and Polymerization: Cationic tungsten alkyl complexes have shown activity in olefin metathesis. ifpenergiesnouvelles.frresearchgate.netacs.org Future work will aim to develop more robust and selective catalysts for these important industrial processes.

Stereoselective Catalysis: Designing chiral tungsten alkyl complexes for asymmetric catalysis is a significant challenge. nih.govchemrxiv.org Success in this area would open up new routes to enantiomerically pure organic molecules.

Tandem Catalysis: The integration of tungsten alkyl-based catalysts into tandem reaction sequences, where multiple transformations occur in a single pot, could lead to more efficient and sustainable chemical syntheses. youtube.com

The pursuit of these future research directions will undoubtedly deepen our understanding of the fundamental chemistry of this compound and pave the way for the development of new synthetic methodologies and advanced materials.

Q & A

Q. What established methods are used to synthesize hexamethyl tungsten, and how are purity and structural integrity validated?

this compound is typically synthesized via alkylation of tungsten halides with methylating agents. A notable method involves reacting WCl₆ with methyl lithium (MeLi) or Grignard reagents under inert conditions . Advanced protocols use WMe₆ as a precursor, reacting it with Lewis acids like B(C₆F₅)₃ to generate derivatives such as [WMe₅]⁺[MeB(C₆F₅)₃]⁻ . Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹⁵W) to confirm methyl ligand coordination and purity. X-ray diffraction (XRD) or cryoscopic molecular weight measurements validate molecular geometry .

Q. How do solvent polarity and temperature influence the stability of this compound in experimental workflows?

this compound is highly soluble in nonpolar solvents (e.g., hydrocarbons, ethers) but decomposes rapidly in polar or protic media. Stability is temperature-dependent: it sublimes at −30°C but degrades above 0°C due to methyl ligand dissociation. Storage recommendations include inert atmospheres (argon/glovebox) and low temperatures (−78°C) to prevent oxidation or thermal decomposition . Kinetic studies using UV-Vis spectroscopy or gas chromatography track decomposition rates under varying conditions .

Q. What spectroscopic and crystallographic techniques are critical for distinguishing this compound from analogous organometallic complexes?

Key techniques include:

  • ¹⁹⁵W NMR : Detects electronic environments of the tungsten center, differentiating between hexamethyl and pentamethyl derivatives .
  • Raman spectroscopy : Identifies W–C stretching vibrations (~450–500 cm⁻¹) and methyl group modes .
  • XRD : Resolves geometric ambiguities (e.g., trigonal prismatic vs. octahedral geometry) by analyzing bond lengths and angles .

Advanced Research Questions

Q. How can computational models (e.g., DFT) reconcile contradictions in structural data, such as non-octahedral geometry in this compound?

Initial assumptions of octahedral geometry for ML₆ complexes were challenged by computational studies revealing a trigonal prismatic structure for W(CH₃)₆. Density Functional Theory (DFT) simulations explain this deviation through steric repulsion between methyl ligands and Jahn-Teller distortions . Researchers should compare experimental XRD data (e.g., W–C bond lengths) with computed ligand-field stabilization energies to validate non-VSEPR geometries .

Q. What experimental strategies address challenges in synthesizing metastable derivatives like [WMe₅]⁺?

The cationic [WMe₅]⁺ complex is synthesized by treating WMe₆ with a strong Lewis acid (e.g., B(C₆F₅)₃) at −20°C. Key considerations include:

  • Low-temperature kinetics : Prevents ligand redistribution or decomposition.
  • Counterion selection : Bulky anions (e.g., [MeB(C₆F₅)₃]⁻) stabilize the cation via weak agostic interactions .
  • In-situ monitoring : Low-temperature NMR tracks reaction progress and intermediate formation.

Q. How do mechanistic studies (e.g., isotopic labeling) elucidate the role of this compound in catalytic olefin metathesis?

Mechanistic pathways are probed using:

  • Deuterium labeling : Traces methyl ligand transfer during alkene insertion.
  • Kinetic isotope effects (KIE) : Differentiates rate-determining steps (e.g., ligand dissociation vs. alkyl migration).
  • Mass spectrometry : Identifies transient intermediates like [WMe₄(CH₂R)]⁺ during catalytic cycles .

Q. What methodologies resolve discrepancies in reported reactivity of this compound with electrophiles?

Contradictory reactivity data (e.g., with AlCl₃ vs. B(C₆F₅)₃) arise from steric and electronic factors. Systematic studies should:

  • Vary electrophile size/acid strength (e.g., AlCl₃ vs. BArF₃).
  • Use stopped-flow IR to monitor rapid ligand-exchange kinetics.
  • Compare DFT-predicted activation barriers with experimental Arrhenius plots .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-reference NMR, XRD, and computational data to resolve structural ambiguities. For example, non-octahedral geometry in W(CH₃)₆ was confirmed by combining XRD bond angles with Raman vibrational assignments .
  • Reproducibility : Document inert-atmosphere techniques (Schlenk line, glovebox) and solvent degassing protocols to prevent decomposition .
  • Computational Validation : Use software suites (e.g., Gaussian, ORCA) to model ligand-field effects and compare with experimental spectra .

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